molecular formula C9H22ClNO7 B12713212 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride CAS No. 93963-67-8

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride

Cat. No.: B12713212
CAS No.: 93963-67-8
M. Wt: 291.73 g/mol
InChI Key: NRSCURTUGURNPH-RXFLVXJHSA-N
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Description

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propyl chain, which is further linked to a glucitol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride typically involves the reaction of D-glucitol with 3-amino-2-hydroxypropyl derivatives. One common method includes the aminolysis of glycidyl derivatives obtained from epichlorohydrin and corresponding heterocyclic bases . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions include various substituted glucitol derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit viral DNA polymerases by interacting with the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .

Comparison with Similar Compounds

Uniqueness: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts. This enhances its solubility and stability, making it more versatile for various applications compared to its analogs.

Properties

CAS No.

93963-67-8

Molecular Formula

C9H22ClNO7

Molecular Weight

291.73 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(3-amino-2-hydroxypropoxy)hexane-1,2,3,4,5-pentol;hydrochloride

InChI

InChI=1S/C9H21NO7.ClH/c10-1-5(12)3-17-4-7(14)9(16)8(15)6(13)2-11;/h5-9,11-16H,1-4,10H2;1H/t5?,6-,7+,8-,9-;/m1./s1

InChI Key

NRSCURTUGURNPH-RXFLVXJHSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COCC(CN)O)O)O)O)O)O.Cl

Canonical SMILES

C(C(COCC(C(C(C(CO)O)O)O)O)O)N.Cl

Origin of Product

United States

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